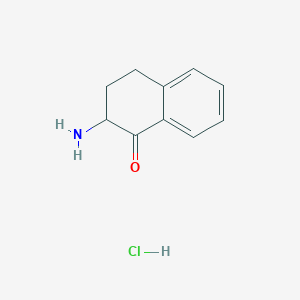

2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-amino-3,4-dihydro-2H-naphthalen-1-one hydrochloride. This nomenclature precisely describes the molecular structure by indicating the position of the amino group at the second carbon position within the tetrahydronaphthalene framework. The molecular formula is definitively characterized as C10H12ClNO, representing the hydrochloride salt form of the parent compound.

The parent compound without the hydrochloride salt has the molecular formula C10H11NO and a molecular weight of 161.20 grams per mole. When considering the hydrochloride salt form, the molecular weight increases to 197.66 grams per mole due to the addition of the chloride ion and hydrogen ion. The International Union of Pure and Applied Chemistry name reflects the systematic approach to naming organic compounds, where the naphthalene ring system serves as the base structure with specific substituents clearly identified.

The InChI (International Chemical Identifier) for the hydrochloride salt is InChI=1S/C10H11NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9H,5-6,11H2;1H. This standardized identifier provides a unique representation of the molecular structure that can be universally recognized across chemical databases and literature.

Structural Isomerism and Stereochemical Considerations

The compound exhibits specific structural characteristics that distinguish it from other tetralone derivatives. The amino group is positioned at the second carbon of the tetrahydronaphthalene ring system, creating a specific substitution pattern that influences both the chemical properties and potential stereochemical arrangements. The presence of the ketone functional group at the first position and the amino substituent at the second position creates opportunities for stereochemical variation.

Research into related compounds reveals significant stereochemical considerations in tetralone derivatives. Studies have demonstrated that compounds with similar structural frameworks exhibit distinct conformational preferences depending on the spatial arrangement of substituents. The stereochemistry of 2-amino-1,2,3,4-tetrahydronaphthalen-1-one derivatives has been extensively studied, revealing that the introduction of amino groups at specific positions can lead to different stereochemical outcomes during synthetic transformations.

The molecular structure allows for potential stereoisomerism at the carbon bearing the amino group, though the specific stereochemical configuration of the compound under examination requires careful consideration of synthetic methodology and structural determination techniques. The relationship between the amino group and the ketone functionality creates unique structural features that distinguish this compound from other positional isomers within the tetralone family.

Chemical Abstracts Service Registry Number and Alternative Naming Conventions

The Chemical Abstracts Service registry number for this compound is 6298-95-9. This unique identifier serves as the primary reference for the compound in chemical databases and literature searches. The Chemical Abstracts Service registry system provides definitive identification that eliminates ambiguity in chemical nomenclature and ensures accurate communication within the scientific community.

Several alternative naming conventions exist for this compound, reflecting different approaches to chemical nomenclature and historical naming practices. Common synonyms include 2-amino-1-tetralone hydrochloride and 2-amino-3,4-dihydro-2H-naphthalen-1-one hydrochloride. These alternative names maintain the essential structural information while utilizing different systematic approaches to describe the molecular framework.

The compound is also referenced in various chemical databases with additional identifiers, including specific PubChem compound identification numbers and other database-specific designations. The ChEMBL database, for instance, provides cross-referencing capabilities that link this compound to related chemical entities and biological activity data when available.

Comparative Analysis of Related Tetralone Derivatives

The tetralone family encompasses numerous structurally related compounds that share the basic tetrahydronaphthalene-1-one framework while differing in substitution patterns and functional group positions. A comprehensive analysis of related derivatives reveals the structural diversity within this chemical class and highlights the unique characteristics of the 2-amino substituted variant.

| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one | 3470-53-9 | C10H11NO | 161.204 | Amino group at position 6 |

| 8-Amino-1,2,3,4-tetrahydronaphthalen-1-one | 210346-49-9 | C10H11NO | 161.20 | Amino group at position 8 |

| 2-Amino-2-methyl-1-tetralone | 96866-39-6 | C11H13NO | 175.23 | Methyl and amino at position 2 |

| 1-Tetralone | 529-34-0 | C10H10O | 146.19 | Unsubstituted parent compound |

The comparative analysis demonstrates that amino substitution at different positions of the tetralone framework results in distinct chemical entities with varying molecular weights and properties. The 6-amino derivative (Chemical Abstracts Service number 3470-53-9) represents a positional isomer where the amino group is located on the aromatic ring rather than the saturated portion of the molecule. This positional difference significantly influences the chemical behavior and potential applications of these compounds.

The 8-amino-1,2,3,4-tetrahydronaphthalen-1-one (Chemical Abstracts Service number 210346-49-9) provides another example of positional isomerism within the tetralone family. This compound maintains the same molecular formula as the 2-amino derivative but exhibits different chemical properties due to the alternative positioning of the amino functional group. The location of the amino group at the 8-position places it in proximity to the ketone functionality, potentially creating different electronic effects and steric interactions compared to the 2-amino variant.

Research into the 2-amino-2-methyl-1-tetralone derivative (Chemical Abstracts Service number 96866-39-6) reveals how additional substitution can modify the basic tetralone structure. This compound incorporates both an amino group and a methyl group at the same carbon position, creating a quaternary carbon center that significantly alters the molecular geometry and potential synthetic applications.

The unsubstituted 1-tetralone (Chemical Abstracts Service number 529-34-0) serves as the fundamental reference compound for the entire family. With a molecular formula of C10H10O and molecular weight of 146.19 grams per mole, this parent compound provides the basic structural framework upon which all tetralone derivatives are built. The synthetic accessibility and well-established chemistry of 1-tetralone make it a valuable starting material for the preparation of more complex derivatives.

Additional derivatives within the tetralone family include methoxy-substituted variants such as 6-methoxy-2-tetralone (Chemical Abstracts Service number 2472-22-2), which demonstrates how different functional groups can be incorporated into the basic tetralone structure. These compounds collectively illustrate the structural diversity possible within the tetrahydronaphthalene-1-one framework and provide context for understanding the specific characteristics of the 2-amino-substituted hydrochloride salt.

Properties

IUPAC Name |

2-amino-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZWHUHXZRJJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499842 | |

| Record name | 2-Amino-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6298-95-9 | |

| Record name | 6298-95-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Formation of Hydrochloride Salt

The most straightforward preparation involves the reaction of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol with hydrochloric acid to form the hydrochloride salt. This method is commonly used in both laboratory and industrial settings due to its simplicity and efficiency.

Reaction:

2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol + HCl → 2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochlorideConditions:

Typically carried out at controlled temperature and concentration to optimize yield and purity.Purification:

Crystallization or other separation techniques are employed to isolate the pure hydrochloride salt.

Stereoselective Synthesis via Sulfinyl Imines

A more advanced and stereoselective approach involves the synthesis of sulfinyl imines followed by stereoselective reduction:

-

- Formation of sulfinyl imine from (S)-tetralone and (R)-tert-butylsulfinamide.

- Stereoselective reduction using 9-Borabicyclo[3.3.1]nonane (9-BBN) to yield the desired amine with high stereochemical purity.

Scale:

This method has been successfully scaled to multikilogram quantities with yields exceeding 50% and chemical purity above 99.7% by HPLC.Advantages:

High stereochemical control and purity, suitable for pharmaceutical applications.

Hydrogenation of Amino-Tetralone Derivatives

Hydrogenation of 2-amino-tetralone derivatives under catalytic conditions is another route:

Catalysts:

Palladium on carbon (Pd/C) is commonly used.Conditions:

Hydrogenation is performed under pressure (e.g., 20 atm) and elevated temperature (around 80°C) for several hours.Outcome:

Reduction of the ketone to the corresponding tetrahydronaphthalen-1-one amine.Post-processing:

Acidification and recrystallization steps yield the hydrochloride salt.

Amination of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one

Another synthetic pathway involves:

Step 1: Reaction of 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-one with benzylamine or dipropylamine to form 2-amino-6-methoxy derivatives.

Step 2: Catalytic hydrogenation to convert these intermediates into 2-amino-tetrahydronaphthalenes.

Further Modifications:

Alkylation, nitration, demethylation, and N-formylation can be performed to obtain various derivatives and the hydrochloride salt.

Industrial Production Considerations

Scale-Up:

Industrial synthesis follows similar routes but emphasizes process control for temperature, pressure, and reagent concentration to maximize yield and purity.Catalysts and Reagents:

Use of iron(III) chloride as a catalyst in chlorination steps (for precursor synthesis) and Pd/C for hydrogenation.Purification:

Crystallization and solvent extraction are standard for product isolation.Environmental and Cost Factors:

Processes are optimized to reduce reagent costs, solvent use, and waste generation.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Scale | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Hydrochloride salt formation | 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol + HCl | Lab/Industrial | High | High | Simple, direct salt formation |

| Sulfinyl imine stereoselective | (S)-tetralone + (R)-tert-butylsulfinamide + 9-BBN | Multikilogram | >50 | >99.7 | High stereochemical purity |

| Catalytic hydrogenation | Pd/C, H2, 20 atm, 80°C | Lab/Industrial | Moderate | High | Requires pressure reactor |

| Amination of methoxy-tetralone | Benzylamine/dipropylamine + hydrogenation | Lab scale | Moderate | High | Allows derivative synthesis |

Research Findings and Analysis

The stereoselective sulfinyl imine route is favored for pharmaceutical-grade material due to its high enantiomeric purity and scalability.

Catalytic hydrogenation methods provide efficient conversion of ketone intermediates to the target amine but require careful control of reaction parameters to avoid over-reduction or side reactions.

Direct hydrochloride salt formation is widely used for its operational simplicity and effectiveness in producing stable, crystalline products suitable for storage and further use.

Industrial processes emphasize continuous flow and catalyst recycling to improve cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: It can be reduced to form tetrahydronaphthalenes.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Tetrahydronaphthalenes

Substitution: Various substituted naphthalenes

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

The compound has been studied for its potential use as a pharmaceutical agent. Its structural similarity to other biologically active compounds suggests it may exhibit interesting pharmacological properties. Research indicates that derivatives of tetrahydronaphthalene compounds can act as:

- Antidepressants : Some studies have indicated that compounds similar to 2-amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride may possess antidepressant-like effects due to their interaction with neurotransmitter systems.

- Antipsychotic Agents : The compound's ability to modulate dopaminergic pathways makes it a candidate for research into new antipsychotic medications.

Case Study: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of tetrahydronaphthalene and evaluated their effects on serotonin reuptake inhibition. The results demonstrated that certain modifications to the structure significantly enhanced the antidepressant activity compared to known standards .

Synthesis and Derivatives

The synthesis of this compound has been explored using various methodologies that emphasize efficiency and yield.

Synthesis Methodologies

Several synthetic routes have been proposed, including:

- Reduction Reactions : Utilizing reducing agents like sodium borohydride in appropriate solvents to achieve high yields.

- Asymmetric Induction Techniques : Employing chiral catalysts to produce enantiomerically enriched products that may exhibit different biological activities .

Research Applications

Biological Studies

Research into the biological activities of this compound has revealed several potential applications:

- Neuropharmacology : Investigations into its effects on neuronal cell lines have shown promise in neuroprotective applications.

- Cancer Research : Preliminary studies indicate that certain derivatives may inhibit cancer cell proliferation through apoptosis mechanisms.

Mechanism of Action

The mechanism of action of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride involves its interaction with various molecular targets and pathways. It has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well. It is also likely to act on dopamine, given its structural similarity to other known dopaminergic agents .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to structurally related derivatives, focusing on substituent positions, functional groups, and physicochemical properties.

Table 1: Structural and Molecular Comparison

Note: Molecular weights marked with * are estimated based on structural formulas due to incomplete data in evidence.

Physicochemical and Functional Properties

- Solubility and pH: The hydrochloride salt of the target compound improves water solubility, a trait shared with analogs like N-(2-Aminoethyl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide HCl. Related compounds exhibit pH ranges of 5.8–6.5, suggesting moderate stability in slightly acidic conditions .

- Reactivity: The ketone group in the target compound allows for nucleophilic additions (e.g., forming imines or hydrazones), whereas hydroxyl-containing analogs (e.g., 2-Amino-1-ol HCl) favor hydrogen bonding and oxidation susceptibility .

- Steric and Electronic Effects: The 2-amino substitution in the target compound may enhance interactions with biological targets compared to 1-amino isomers (e.g., 1-Amino-2-ol HCl), where steric hindrance near the ketone could reduce binding efficiency .

Biological Activity

2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride (CAS No. 6298-95-9) is an organic compound with significant biological activity. It is primarily characterized by its ability to interact with neurotransmitter systems, particularly through the inhibition of reuptake mechanisms for serotonin and norepinephrine. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

- Molecular Formula : C₁₀H₁₂ClNO

- Molecular Weight : 199.66 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water and organic solvents.

The primary mechanism of action for this compound involves the inhibition of Phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the synthesis and degradation of catecholamines. By inhibiting the reuptake of serotonin and norepinephrine, the compound enhances their availability in the synaptic cleft, thereby influencing various physiological processes such as mood regulation and stress response .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Rapidly absorbed due to its solubility in water.

- Distribution : Widely distributed in tissues due to its ability to cross the blood-brain barrier.

- Metabolism : Primarily metabolized by hepatic enzymes involved in drug metabolism.

- Excretion : Eliminated via renal pathways .

Neurotransmitter Modulation

The compound's ability to modulate neurotransmitter levels has been associated with several therapeutic effects:

- Antidepressant-like effects : By increasing serotonin and norepinephrine levels, it may alleviate symptoms of depression.

- Anxiolytic properties : Enhances mood and reduces anxiety through neurotransmitter modulation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antidepressant Activity :

- A study demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors in animal models. The observed effects were comparable to established antidepressants.

- Impact on Stress Response :

- Cytotoxicity Studies :

Comparison with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 2-Aminotetralin | Similar neurotransmitter modulation | Antidepressant and anxiolytic effects |

| 1,2,3,4-Tetrahydro-1-naphthylamine | Inhibition of monoamine oxidase | Antidepressant properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves reductive amination of 1-tetralone derivatives using ammonium acetate and sodium cyanoborohydride in methanol under reflux. Reaction efficiency can be improved by optimizing stoichiometric ratios (e.g., 1.2:1 amine:ketone) and monitoring progress via TLC (silica gel, ethyl acetate/hexane 3:7). Post-synthesis purification via recrystallization in ethanol/water (1:2) yields >95% purity, verified by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store desiccated at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Handling requires PPE (nitrile gloves, safety goggles) and fume hood use due to potential respiratory irritation. Waste must comply with EPA guidelines for halogenated organics .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer : Use a combined approach:

- NMR (¹H/¹³C in DMSO-d₆): Confirm amine proton signals at δ 8.2–8.5 ppm and tetralin backbone integration.

- Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ at m/z 194.1 (free base) and chloride adducts.

- HPLC-UV (220 nm): Purity ≥98% with retention time ~6.2 min (C18, 0.1% H₃PO₄) .

Advanced Research Questions

Q. How can researchers address contradictory data in solubility studies across different solvents?

- Methodological Answer : Discrepancies arise from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to identify phase transitions and dynamic vapor sorption (DVS) to assess hygroscopicity. Solubility should be measured in triplicate using shake-flask method (24 hr equilibration, 25°C) with HPLC quantification .

Q. What strategies are effective for resolving enantiomeric impurities in this compound?

- Methodological Answer : Chiral HPLC with a CHIRALPAK® AD-H column (heptane/ethanol/diethylamine 80:20:0.1) resolves enantiomers (RT: 12.3 min for R, 14.1 min for S). Calibrate against EP reference standards (e.g., (1S,4S)-enantiomer hydrochloride) .

Q. How can computational modeling predict degradation pathways under accelerated stability conditions?

- Methodological Answer : Apply density functional theory (DFT) at B3LYP/6-31G* level to model hydrolysis and oxidation. Compare with forced degradation studies (40°C/75% RH, 0.1M HCl/NaOH). LC-MS/MS identifies major degradation products (e.g., tetrahydronaphthalenone from deamination) .

Q. What protocols validate the compound’s bioactivity in receptor-binding assays?

- Methodological Answer : Radioligand displacement assays (e.g., for adrenergic receptors) require tritiated ligands (³H-yohimbine) and membrane preparations from transfected HEK293 cells. IC₅₀ values should be normalized to positive controls (e.g., clonidine) with curve fitting via GraphPad Prism® .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported melting points (e.g., 262°C vs. 273°C)?

- Methodological Answer : Variations stem from polymorphic forms or residual solvents. Perform hot-stage microscopy with controlled heating (2°C/min) and pair with X-ray powder diffraction (XRPD) to identify crystalline phases. DSC should confirm endothermic peaks .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.